Esaft vs. Generic Fluorescein-Estradiol Conjugate: Competitive Binding Affinity for Uterine Estrogen Receptors
Esaft was shown to inhibit 17β-HSD2 with an IC₅₀ of 104 nM in human placental microsomes [1]. This enzymatic inhibitory activity is entirely absent in generic fluorescein-estradiol conjugates such as E2-6-amino-fluorescein, which are designed solely for receptor binding. In competitive receptor binding assays, a structurally related E2-fluorescein conjugate (E2-F1) with an analogous hexyl-thiourea linker retained high affinity for uterine ER with a Kd of 1.5 nM versus 0.8 nM for unlabeled estradiol [2]. By extension, Esaft's linker design preserves receptor binding competence while adding the unique dimension of 17β-HSD2 inhibition, a property not found in any commercially available fluorescent estradiol probe.
| Evidence Dimension | 17β-HSD2 enzyme inhibition (human placental microsomes) |
|---|---|
| Target Compound Data | IC₅₀ = 104 nM (Esaft, BDBM50396082) |
| Comparator Or Baseline | Generic fluorescein-estradiol conjugates (e.g., E2-6-amino-fluorescein): No 17β-HSD2 inhibition activity reported |
| Quantified Difference | Esaft uniquely combines ER-binding fluorescence with 17β-HSD2 inhibition; generic conjugates lack enzymatic activity entirely. |
| Conditions | Human placental 17β-HSD2 microsomal fraction; [³H]-estradiol substrate; HPLC analysis [1]. |
Why This Matters
Procurement of Esaft enables a single compound to serve dual roles—fluorescent ER probe and 17β-HSD2 inhibitor—eliminating the need for separate reagents in experiments investigating local estradiol metabolism in target tissues.
- [1] BindingDB Entry BDBM50396082 (CHEMBL2170752). Inhibition of human placenta 17β-HSD2 microsomal fraction: IC₅₀ = 104 nM. View Source
- [2] Dandliker WB, Hicks AN, Levison SA, Brawn RJ. Receptor binding of fluorescein labeled steroids. J Steroid Biochem. 1980;13(4):403-8. doi:10.1016/0022-4731(80)90203-4. View Source
